molecular formula C11H12N4S B6721064 N-[(2-methylsulfanylpyridin-4-yl)methyl]pyrazin-2-amine

N-[(2-methylsulfanylpyridin-4-yl)methyl]pyrazin-2-amine

Cat. No.: B6721064
M. Wt: 232.31 g/mol
InChI Key: ZYBDJLONNJTQLT-UHFFFAOYSA-N
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Description

N-[(2-methylsulfanylpyridin-4-yl)methyl]pyrazin-2-amine is a heterocyclic compound that features both pyridine and pyrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(2-methylsulfanylpyridin-4-yl)methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-16-11-6-9(2-3-14-11)7-15-10-8-12-4-5-13-10/h2-6,8H,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBDJLONNJTQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)CNC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylsulfanylpyridin-4-yl)methyl]pyrazin-2-amine typically involves the condensation of 2-methylsulfanylpyridine-4-carbaldehyde with pyrazin-2-amine. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:

2-methylsulfanylpyridine-4-carbaldehyde+pyrazin-2-amineThis compound\text{2-methylsulfanylpyridine-4-carbaldehyde} + \text{pyrazin-2-amine} \rightarrow \text{this compound} 2-methylsulfanylpyridine-4-carbaldehyde+pyrazin-2-amine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylsulfanylpyridin-4-yl)methyl]pyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atoms in the pyrazine ring can be reduced under suitable conditions.

    Substitution: The hydrogen atoms on the pyridine and pyrazine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(2-methylsulfanylpyridin-4-yl)methyl]pyrazin-2-amine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, as a kinase inhibitor, it can interfere with the phosphorylation process, thereby affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
  • N-(4-methoxyphenyl)-8-methyl-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

N-[(2-methylsulfanylpyridin-4-yl)methyl]pyrazin-2-amine is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical properties

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